3,4,5-Trifluorophenylphosphonic acid 3,4,5-Trifluorophenylphosphonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13631299
InChI: InChI=1S/C6H4F3O3P/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12)
SMILES: C1=C(C=C(C(=C1F)F)F)P(=O)(O)O
Molecular Formula: C6H4F3O3P
Molecular Weight: 212.06 g/mol

3,4,5-Trifluorophenylphosphonic acid

CAS No.:

Cat. No.: VC13631299

Molecular Formula: C6H4F3O3P

Molecular Weight: 212.06 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Trifluorophenylphosphonic acid -

Specification

Molecular Formula C6H4F3O3P
Molecular Weight 212.06 g/mol
IUPAC Name (3,4,5-trifluorophenyl)phosphonic acid
Standard InChI InChI=1S/C6H4F3O3P/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12)
Standard InChI Key OIVKSVMLPFPWQO-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)F)F)P(=O)(O)O
Canonical SMILES C1=C(C=C(C(=C1F)F)F)P(=O)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Structural Features

3,4,5-Trifluorophenylphosphonic acid belongs to the class of arylphosphonic acids, distinguished by the substitution of three fluorine atoms on the phenyl ring at the 3rd, 4th, and 5th positions. Its molecular formula, C6_6H4_4F3_3O3_3P, corresponds to a molar mass of 212.06 g/mol. The presence of fluorine atoms introduces strong electron-withdrawing effects, which influence the compound’s acidity and reactivity. The phosphonic acid group (–PO(OH)2_2) enables robust coordination with metal oxides, a property leveraged in surface modification applications.

Table 1: Key Molecular Descriptors of 3,4,5-Trifluorophenylphosphonic Acid

PropertyValue/Identifier
IUPAC Name(3,4,5-Trifluorophenyl)phosphonic acid
CAS NumberNot publicly disclosed
SMILESC1=C(C=C(C(=C1F)F)F)P(=O)(O)O
InChI KeyOIVKSVMLPFPWQO-UHFFFAOYSA-N
PubChem CID58262213
Molecular Weight212.06 g/mol

The compound’s crystal structure and intermolecular interactions remain underexplored, though computational models predict a planar aromatic system with hydrogen bonding between phosphonic acid groups.

Functional Applications

Surface Modification of Metal Oxides

Phosphonic acids form self-assembled monolayers (SAMs) on metal oxides such as indium tin oxide (ITO) and aluminum oxide. The binding mechanism involves the deprotonation of the phosphonic acid group, creating a stable P–O–Metal bond.

Table 2: Comparative Surface Modification Properties

SubstrateModified PropertyPerformance Enhancement
ITOWork function adjustmentImproved hole injection in OLEDs
Al2_2O3_3Corrosion resistanceEnhanced durability in coatings

Organic Electronics

In organic light-emitting diodes (OLEDs), 3,4,5-trifluorophenylphosphonic acid modifies anode surfaces to optimize energy-level alignment. Fluorine’s electron-withdrawing nature lowers the work function of ITO, facilitating efficient charge transport.

Research Gaps and Future Directions

Unexplored Applications

  • Catalysis: Potential as a ligand in transition-metal catalysis due to its strong metal-coordinating ability.

  • Nanotechnology: Integration into metal-organic frameworks (MOFs) for gas storage or separation.

Analytical Challenges

Advanced characterization techniques, such as solid-state NMR and X-ray photoelectron spectroscopy (XPS), are needed to elucidate its binding modes on surfaces.

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